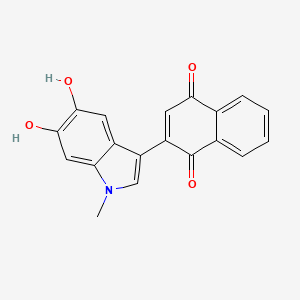

2-(5,6-Dihydroxy-1-methyl-1H-indol-3-yl)naphthalene-1,4-dione

Description

2-(5,6-Dihydroxy-1-methyl-1H-indol-3-yl)naphthalene-1,4-dione is a hybrid molecule combining a naphthoquinone core with a substituted indole moiety. The naphthoquinone unit is a redox-active scaffold known for its role in electron transport and biological interactions, while the indole group contributes to π-π stacking and hydrogen-bonding capabilities.

Properties

CAS No. |

101884-37-1 |

|---|---|

Molecular Formula |

C19H13NO4 |

Molecular Weight |

319.3 g/mol |

IUPAC Name |

2-(5,6-dihydroxy-1-methylindol-3-yl)naphthalene-1,4-dione |

InChI |

InChI=1S/C19H13NO4/c1-20-9-14(12-6-17(22)18(23)8-15(12)20)13-7-16(21)10-4-2-3-5-11(10)19(13)24/h2-9,22-23H,1H3 |

InChI Key |

KHIUXIQTFHYWKX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)O)O)C3=CC(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Biological Activity

The compound 2-(5,6-Dihydroxy-1-methyl-1H-indol-3-yl)naphthalene-1,4-dione (also known as 2-(5,6-dihydroxy-1-methylindol-3-yl)-[1,4]naphthoquinone ) is a synthetic derivative of naphthoquinone and indole, notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C19H13NO4

Molecular Weight : 319.311 g/mol

CAS Number : 101884-37-1

Structure

The compound features a naphthalene backbone substituted with a dihydroxy indole moiety, which contributes to its unique electronic properties and biological activities.

Antioxidant Activity

Research indicates that This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to the presence of hydroxyl groups on the indole ring, which can donate hydrogen atoms to free radicals.

Anticancer Properties

Preclinical studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:

- Inhibition of cell growth by 70% at a concentration of 50 µM.

- Induction of apoptosis , evidenced by increased levels of cleaved caspase-3 and PARP.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro tests revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. It has been shown to reduce neuroinflammation and protect neuronal cells against oxidative damage in models of neurodegenerative diseases.

The neuroprotective effects are believed to be mediated through:

- Modulation of inflammatory cytokines.

- Enhancement of endogenous antioxidant defenses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Naphthoquinone-Indole Hybrids

Key Observations :

Key Observations :

- Catalyst Efficiency : B(C6F5)3 enables regioselective C–C coupling at mild temperatures, but yields are moderate (62%) .

- Solvent Systems: Aqueous DMSO in 3ad promotes solubility of polar intermediates, contrasting with non-polar solvents in other syntheses .

- Eco-Friendly Routes : MgCl2-catalyzed one-pot reactions () offer sustainable alternatives with high yields .

Table 3: Comparative Bioactivity and Druglikeness

Key Observations :

- Antimicrobial Potential: Mannich bases exhibit moderate antifungal activity via ergosterol binding, comparable to ketoconazole .

- Thermal Stability : Derivatives from show优异的热稳定性 (excellent thermal stability), crucial for pharmaceutical formulation .

- Crystallinity : Substituent angles (e.g., near-perpendicular in ) influence packing efficiency and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.